CP-66713 is a non-xanthine, selective adenosine A2 (specifically A2A) receptor antagonist (Ki ≈ 22 nM) that exhibits up to 25-fold selectivity over the A1 receptor subtype. Procured primarily as a pharmacological tool for neurobiological and cardiovascular research, this compound is utilized to isolate A2-mediated pathways from broader purinergic signaling networks. Its structural classification as an 8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine distinguishes it from classical xanthine-based antagonists, offering different off-target binding characteristics and solubility profiles. In laboratory workflows, it is frequently employed in hippocampal slice electrophysiology, retinal pericyte contractility assays, and as a competitive baseline in the development of next-generation A2A-targeted radioligands [1].
Substituting CP-66713 with generic non-selective adenosine antagonists (such as caffeine or 8-phenyltheophylline) or highly selective A1 antagonists (like DPCPX) fundamentally compromises assay integrity when isolating A2-specific mechanisms. While newer generation antagonists like SCH58261 offer higher absolute A2A selectivity, CP-66713 remains a critical procurement choice for specific established baseline models, particularly in legacy electrophysiological protocols measuring long-term potentiation (LTP) in hippocampal CA1 neurons. Furthermore, its unique triazoloquinoxaline scaffold presents distinct tissue penetration and receptor residence properties compared to furan-triazolo-triazine derivatives, making it non-interchangeable in assays where compound-specific lipophilicity dictates the physiological response[1].
In vitro radioligand binding assays require precise subtype isolation. CP-66713 demonstrates a Ki of 22 nM for the adenosine A2 receptor with up to 25-fold selectivity over the A1 receptor, providing a distinct workflow advantage over non-selective antagonists like caffeine (Ki ≈ 48 µM for A2A), which fail to provide subtype discrimination [1].
| Evidence Dimension | A2A vs A1 Receptor Selectivity |
| Target Compound Data | CP-66713 (Ki = 22 nM for A2, ~25-fold selectivity over A1) |
| Comparator Or Baseline | Caffeine (Ki ≈ 48 µM for A2A, non-selective) |
| Quantified Difference | >2000-fold higher absolute affinity for A2A and distinct subtype selectivity |
| Conditions | In vitro radioligand binding assays |
Ensures precise isolation of A2A-mediated signaling pathways without the confounding A1-mediated effects seen with non-selective xanthines.
For microvascular contractility workflows, CP-66713 provides complete functional blockade of A2-mediated pathways. In cultured bovine retinal pericytes, 100 nM CP-66713 completely inhibits adenosine-induced relaxation, whereas the A1-selective comparator DPCPX at a 10-fold higher concentration (1 µM) yields 0% inhibition [1].
| Evidence Dimension | Inhibition of adenosine-induced pericyte relaxation |
| Target Compound Data | CP-66713 (100% inhibition at 100 nM) |
| Comparator Or Baseline | DPCPX (0% inhibition at 1 µM) |
| Quantified Difference | Complete functional blockade by CP-66713 versus no effect by the A1-selective comparator |
| Conditions | Cultured bovine retinal pericytes exposed to 300 nM adenosine |
Validates CP-66713 as the necessary procurement choice for studying A2-mediated microvascular contractility and ischemic responses.
In electrophysiological laboratory workflows, CP-66713 is utilized to isolate purinergic effects on synaptic plasticity. Continuous perfusion of 10 µM CP-66713 in guinea pig hippocampal slices completely reverses the direction of synaptic potential potentiation, inducing long-term depression (LTD) instead of the long-term potentiation (LTP) seen under standard baseline conditions [1].
| Evidence Dimension | Synaptic plasticity modulation (Field EPSP) |
| Target Compound Data | CP-66713 (10 µM induces LTD) |
| Comparator Or Baseline | Baseline ACSF perfusion (Induces normal LTP) |
| Quantified Difference | Complete reversal of synaptic potential potentiation direction (LTP to LTD) |
| Conditions | Guinea pig hippocampal slices, tetanic stimulation (100 Hz) |
Critical for neurophysiology labs requiring a validated pharmacological tool to dissect the role of endogenous adenosine in synaptic plasticity.
In radiopharmaceutical development workflows, CP-66713 serves as a reliable competitive baseline standard. During the in vitro autoradiographic validation of the A2A PET ligand [11C]KF18446, CP-66713 effectively blocks specific striatal binding, validating target engagement alongside other non-xanthine comparators like SCH58261[1].
| Evidence Dimension | Competitive binding against [11C]KF18446 |
| Target Compound Data | CP-66713 (Effective striatal binding reduction) |
| Comparator Or Baseline | Unblocked baseline (100% specific binding) |
| Quantified Difference | Significant reduction in radioligand uptake confirming target engagement |
| Conditions | In vitro autoradiography of rat brain sections |
Demonstrates the compound's reliability as a competitive blocking agent in the validation of novel A2A-targeted radiopharmaceuticals.
Due to its established ability to block LTP of field EPSPs and facilitate depotentiation in hippocampal CA1 neurons, CP-66713 is a preferred agent for electrophysiology labs studying learning, memory, and purinergic neuromodulation [1].
Its proven efficacy in completely abolishing adenosine-induced relaxation in retinal pericytes makes it ideal for research into diabetic retinopathy, ischemic microvascular changes, and local capillary blood flow regulation [2].
As a structurally distinct non-xanthine A2A antagonist, CP-66713 serves as a crucial reference standard in competitive binding assays and autoradiography for validating the selectivity of novel PET tracers and next-generation therapeutics [3].
Irritant